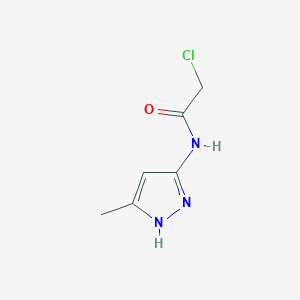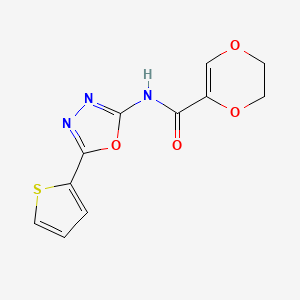
methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes a benzoate ester, a phenethyl group, and a pyridin-2-ylmethyl group attached to a sulfamoyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 4-aminobenzoic acid with phenethylamine and pyridin-2-ylmethylamine in the presence of a sulfonyl chloride, such as chlorosulfonic acid, to form the sulfamoyl intermediate.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides or esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(N-benzyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate
- Methyl 4-(N-phenethyl-N-(pyridin-3-ylmethyl)sulfamoyl)benzoate
- Methyl 4-(N-phenethyl-N-(pyridin-4-ylmethyl)sulfamoyl)benzoate
Uniqueness
Methyl 4-(N-phenethyl-N-(pyridin-2-ylmethyl)sulfamoyl)benzoate is unique due to the specific positioning of the pyridin-2-ylmethyl group, which can influence its binding affinity and selectivity towards certain biological targets. This structural feature may enhance its potential as a therapeutic agent compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[2-phenylethyl(pyridin-2-ylmethyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-22(25)19-10-12-21(13-11-19)29(26,27)24(17-20-9-5-6-15-23-20)16-14-18-7-3-2-4-8-18/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBUADYYTGMWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2833832.png)

![N-(4,6-dihydrothieno[3,4-c]isoxazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2833835.png)


![5-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2833844.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)
![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2833847.png)


![N-{[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}glycine](/img/structure/B2833851.png)

